4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid
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Overview
Description
4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazolidinone core, which is a five-membered ring containing nitrogen and oxygen atoms, linked to a benzoic acid moiety through a methoxyphenoxy bridge. The presence of multiple functional groups in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the condensation of benzylamine with glyoxal, followed by cyclization to form the imidazolidinone ring.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the imidazolidinone intermediate with 2-methoxyphenol under basic conditions to form the methoxyphenoxy linkage.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the methoxyphenoxy intermediate with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the imidazolidinone core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Benzimidazole derivatives
Uniqueness
4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of the imidazolidinone core, methoxyphenoxy bridge, and benzoic acid moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
5561-84-2 |
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Molecular Formula |
C26H22N2O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[[4-[(1-benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H22N2O6/c1-33-23-14-19(9-12-22(23)34-16-18-7-10-20(11-8-18)25(30)31)13-21-24(29)28(26(32)27-21)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,27,32)(H,30,31) |
InChI Key |
LQIKQMYQSUBLAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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